N-cycloheptyl-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques like microwave-assisted synthesis or green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-cycloheptyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cycloheptyl-1-methyl-1H-pyrazol-3-amine include:
Uniqueness
This compound is unique due to its cycloheptyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This structural feature may enhance its stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-cycloheptyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-14-9-8-11(13-14)12-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,12,13) |
InChI Key |
IHXANTONHDIYCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.